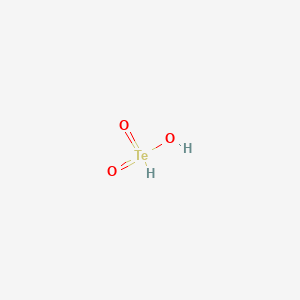
Telluronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Telluronic acid is a tellurium oxoacid.
Scientific Research Applications
1. Biomedical Applications of Hyaluronic Acid Hydrogels
Hyaluronic acid (HA), a chemically modified form of telluronic acid, is used in various biomedical applications. HA hydrogels have been developed for cell therapy and regenerative medicine. These hydrogels are utilized in different forms such as viscoelastic solutions, hydrogels, fibers, and sheets for tissue repair and regeneration (Burdick & Prestwich, 2011).
2. Catalysis in Chemical Reactions
Telluronic acid derivatives like diaryl ditellurides are used to catalyze chemical reactions. They facilitate the oxidation of bromine compounds, demonstrating the potential of telluronic acid in catalytic processes (Alberto, Muller, & Detty, 2014).
3. Drug Delivery and Biomedical Applications
Telluronic acid derivatives like HA are widely researched in drug delivery and various medical fields. HA's biocompatibility and biodegradability make it an excellent candidate for drug delivery systems, especially in cancer treatment, ophthalmology, and tissue regeneration (Fallacara et al., 2018).
4. Tissue Engineering and Regenerative Medicine
HA derivatives are significant in tissue engineering due to their unique biological roles. They are used in various medical fields, including ophthalmology, articular pathologies, and cosmetic surgery. Their potential in tissue regeneration and wound healing is notable (Abatangelo et al., 2020).
5. Biosynthesis and Molecular Weight Regulation
Research on HA, a form of telluronic acid, focuses on biosynthesis and molecular weight regulation, crucial for its varied biological activities and functions. This regulation impacts HA's application in medicine, cosmetics, and food industries (Qiu et al., 2021).
6. Nanotechnology and Cancer Therapy
HA-based nanomaterials are extensively used in cancer therapy. HA's overexpression in tumor cells makes it an effective platform for targeted chemotherapy and gene therapy, demonstrating its potential in biomedical applications (Kim et al., 2018).
properties
Product Name |
Telluronic acid |
|---|---|
Molecular Formula |
H2O3Te |
Molecular Weight |
177.6 g/mol |
InChI |
InChI=1S/H2O3Te/c1-4(2)3/h4H,(H,1,2,3) |
InChI Key |
NPTIASHZBHWDSH-UHFFFAOYSA-N |
Canonical SMILES |
O[TeH](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




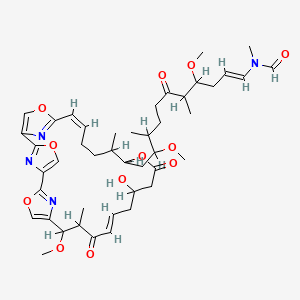


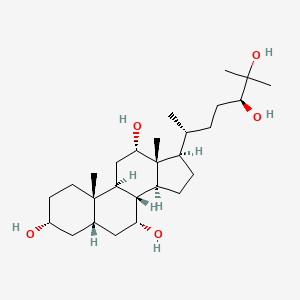
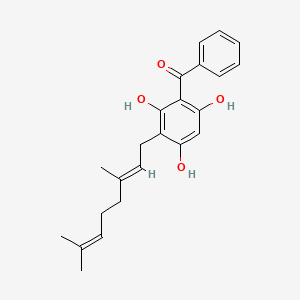


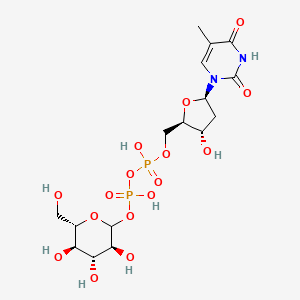
![N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B1239804.png)
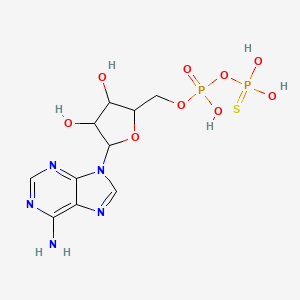


![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)